Home > Products > Screening Compounds P3279 > Tafenoquine succinate
Tafenoquine succinate - 106635-81-8

Tafenoquine succinate

Catalog Number: EVT-283107
CAS Number: 106635-81-8
Molecular Formula: C28H34F3N3O7
Molecular Weight: 581.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tafenoquine succinate is a synthetic compound classified as an 8-aminoquinoline derivative. [, ] It is the succinate salt form of tafenoquine. [] This compound exhibits notable antimalarial activity, particularly against the parasite Plasmodium falciparum. [, ] Research highlights its potential as both a prophylactic and treatment option for malaria, showing superior potency and a longer half-life compared to the related drug primaquine. [, ]

Primaquine

Relevance: Primaquine serves as a significant structural analog to Tafenoquine succinate. Tafenoquine, recognized for its improved therapeutic and safety profile [, , ], surpasses primaquine in potency and boasts a significantly longer half-life [, ], permitting less frequent dosing regimens for malaria chemoprophylaxis.

Chloroquine

Relevance: While structurally different from Tafenoquine succinate, Chloroquine is relevant due to its use in combination therapy with tafenoquine, particularly for radical cure of Plasmodium vivax malaria. This co-administration approach has demonstrated efficacy in eradicating the parasite [].

Related Impurities

Compound Description: The provided papers discuss the development of analytical methods, such as reverse-phase ultra-performance liquid chromatography (RP-UPLC), for the identification and quantification of Tafenoquine Succinate and its related impurities in pharmaceutical formulations [].

Source and Classification

Tafenoquine succinate is classified as an 8-aminoquinoline antimalarial drug. It is a synthetic derivative of primaquine and was developed for the prophylaxis and radical cure of malaria caused by Plasmodium vivax and Plasmodium falciparum . The compound is produced through chemical synthesis, resulting in a pale green to orange solid with a molecular formula of C24H28F3N3O3C4H6O4C_{24}H_{28}F_{3}N_{3}O_{3}\cdot C_{4}H_{6}O_{4} and a molecular weight of approximately 581.58 g/mol for the succinate salt .

Synthesis Analysis
  1. Reductive Amination: Initial attempts employed an aqueous solution with surfactants, leading to varying yields based on solvent choice.
  2. Nitro Reduction: The conversion of a nitro group-containing biaryl ether intermediate to tafenoquine was achieved using palladium on carbon under hydrogen pressure.
  3. Formation of Succinate Salt: Tafenoquine is subsequently reacted with succinic acid in ethanol to form tafenoquine succinate .
Molecular Structure Analysis

The molecular structure of tafenoquine succinate features several key components:

  • Core Structure: The compound includes a central quinoline ring system characteristic of 8-aminoquinolines.
  • Functional Groups: It contains amino and ether functional groups that contribute to its pharmacological activity.
  • Chirality: Tafenoquine has chiral centers, which may influence its biological activity and pharmacokinetics .

The structural integrity is crucial for its interaction with biological targets involved in malaria infection.

Chemical Reactions Analysis

Tafenoquine succinate undergoes various chemical reactions during its synthesis and metabolism:

  • Reduction Reactions: The nitro group reduction to an amine is a critical step in forming the active compound.
  • Salt Formation: The reaction with succinic acid forms the succinate salt, enhancing solubility and stability.
  • Metabolic Pathways: In vivo, tafenoquine is primarily metabolized by cytochrome P450 enzymes, although minimal metabolism occurs, leading to prolonged plasma concentrations .

These reactions are essential for both the synthesis and therapeutic efficacy of tafenoquine.

Mechanism of Action

Tafenoquine acts as a tissue schizontocide, targeting both pre-erythrocytic (liver) and erythrocytic (blood) stages of Plasmodium parasites. The proposed mechanism involves:

  • Inhibition of Parasite Growth: Tafenoquine interferes with mitochondrial function within the parasite, leading to cell death.
  • Prodrug Activation: It requires metabolic activation via cytochrome P450 enzymes to exert its antimalarial effects .

The long half-life (approximately 15 days) allows for extended prophylactic effects against malaria relapse .

Physical and Chemical Properties Analysis

Tafenoquine succinate exhibits several notable physical and chemical properties:

  • Solubility: It shows very low solubility in water (0.54 mg/mL) but increased solubility under acidic conditions (up to 18 mg/mL at pH 2) .
  • Stability: The compound demonstrates good solid-state stability with a recommended retest period of 36 months .
  • Crystallinity: As a crystalline powder, it presents challenges in formulation but allows for controlled release characteristics .

These properties are critical for the formulation of effective pharmaceutical products.

Applications

Tafenoquine succinate has several significant applications:

  • Malaria Prophylaxis: It is indicated for the prevention of malaria in adults for up to six months, making it suitable for travelers to endemic regions .
  • Radical Cure: The drug is effective against all stages of Plasmodium vivax, addressing both acute infections and preventing relapses .
  • Research Potential: Ongoing studies are exploring its use in various malaria treatment regimens and its interactions with other medications .
Chemical Structure and Physicochemical Properties of Tafenoquine Succinate

Molecular Characterization and Stereochemical Analysis

Tafenoquine succinate (Chemical Name: N4-{2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine butanedioate) is a synthetic 8-aminoquinoline derivative with the molecular formula C28H34F3N3O7 and a molecular weight of 581.589 g/mol (monoisotopic mass: 581.234884936 Da). Its CAS registry number is 106635-81-8, and it exists as the succinate salt of the (R)-enantiomer of tafenoquine base [1] [3] [4].

The structure comprises a quinoline core with distinct substitutions:

  • A 5-(3-trifluoromethylphenoxy) group at the 5-position
  • Methoxy groups at the 2- and 6-positions
  • A methyl group at the 4-position
  • An extended 8-[(4-amino-1-methylbutyl)amino] side chain

Stereochemically, tafenoquine contains a single chiral center in the side chain, yielding (R)- and (S)-enantiomers. The pharmacologically active (R)-enantiomer (tafenoquine succinate, (R)-) exhibits superior antimalarial activity compared to its (S)-counterpart. X-ray crystallography confirms the absolute configuration of the chiral carbon as R, optimizing interaction with biological targets [3] [4].

Table 1: Key Molecular Descriptors of Tafenoquine Succinate

PropertyValueSource/Method
Molecular FormulaC28H34F3N3O7DrugBank
CAS Registry Number106635-81-8DrugBank, PubChem
ChEMBL IDCHEMBL2364635DrugBank
InChI KeyCQBKFGJRAOXYIP-UHFFFAOYSA-NDrugBank
Hydrogen Bond Acceptors10Predicted Properties
Hydrogen Bond Donors3Predicted Properties
Rotatable Bonds13DrugBank

Solubility, Stability, and Partition Coefficients

Tafenoquine succinate exhibits low aqueous solubility (0.00137 mg/mL), attributed to its hydrophobic quinoline core and trifluoromethylphenoxy moiety. As a succinate salt, it demonstrates improved dissolution characteristics over the free base, though it remains highly lipophilic. The experimental logP (partition coefficient) value is approximately 5.07, indicating significant hydrophobicity [1] [4] [6].

Stability studies reveal sensitivity to oxidative degradation and photodegradation. The compound should be stored under inert conditions at 2–8°C in airtight, light-resistant containers to prevent decomposition. In dimethyl sulfoxide (DMSO), it forms stable solutions at concentrations up to 125 mg/mL (214.93 mM), though hygroscopic DMSO may impact solubility [4].

Key pharmacokinetic properties include:

  • Absorption half-life: 1.0 hour
  • Elimination half-life: 16.4 days
  • Volume of distribution (Vd/F): 1820 L (reflecting extensive tissue distribution)

These properties stem from tafenoquine’s lipophilicity and resistance to metabolic clearance, enabling sustained plasma concentrations after dosing [6].

Table 2: Physicochemical and Pharmacokinetic Parameters

ParameterValueConditions
Water Solubility0.00137 mg/mLPredicted (ALOGPS)
logP5.07ALOGPS prediction
pKa (Strongest Basic)10.2Chemaxon prediction
Absorption t½1.0 hourClinical pharmacokinetics
Elimination t½16.4 daysClinical pharmacokinetics
Vd/F1820 LPopulation estimate

Comparative Analysis with Primaquine and Other 8-Aminoquinolines

Tafenoquine belongs to the 8-aminoquinoline class, sharing a quinoline core with primaquine but differing critically in its substitution pattern. The 4-methyl group, 2,6-dimethoxy configuration, and 5-(3-trifluoromethylphenoxy) group in tafenoquine enhance its lipophilicity (logP ~5.07 vs. primaquine’s ~2.5) and metabolic stability. This results in a significantly prolonged half-life (16.4 days vs. primaquine’s 4–6 hours) [1] [5] [6].

Structurally, early 8-aminoquinolines like pamaquine, pentaquine, and plasmocid featured shorter or less complex side chains:

  • Pamaquine: 8-[(4-Diethylamino-1-methylbutyl)amino]-6-methoxyquinoline
  • Primaquine: 8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline
  • Tafenoquine: Adds steric bulk (methyl at C4) and electron-withdrawing groups (trifluoromethyl)

These modifications confer enhanced potency against hypnozoites and tissue schizonts. Unlike plasmocid, pamaquine, and pentaquine—which caused neurotoxicity in Rhesus monkeys via brainstem lesions—tafenoquine and primaquine lack this neuropathological profile. This suggests structural differences mitigate historical 8-aminoquinoline neurotoxicity [5].

Properties

CAS Number

106635-81-8

Product Name

Tafenoquine succinate

IUPAC Name

butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine

Molecular Formula

C28H34F3N3O7

Molecular Weight

581.6 g/mol

InChI

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

CQBKFGJRAOXYIP-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O

Synonyms

Krintafel
N(4)-(2,6-dimethoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)-8-quinolinyl)-1,4-pentanediamine
tafenoquine
tafenoquine maleate
tafenoquine succinate
WR 238605
WR-238605

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.